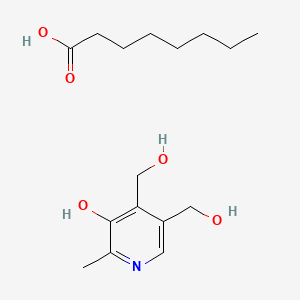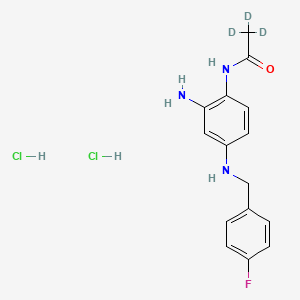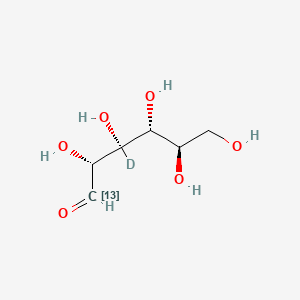
D-Glucose-13C,d1-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Glucose-13C,d1-2: is a labeled form of glucose, where the carbon-13 isotope and deuterium are incorporated into the glucose molecule. This compound is used extensively in scientific research, particularly in the fields of biochemistry, molecular biology, and metabolic studies. The incorporation of carbon-13 and deuterium allows for detailed tracking and analysis of metabolic pathways and reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-Glucose-13C,d1-2 typically involves the incorporation of carbon-13 and deuterium into the glucose molecule through chemical reactions. One common method is the use of labeled precursors in the synthesis process. For example, starting with a labeled carbon source, such as carbon-13 labeled formaldehyde, and incorporating it into the glucose structure through a series of chemical reactions.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled precursors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product with the desired isotopic enrichment.
Analyse Chemischer Reaktionen
Types of Reactions: D-Glucose-13C,d1-2 undergoes various chemical reactions, including:
Oxidation: Conversion to gluconic acid or glucuronic acid using oxidizing agents.
Reduction: Reduction to sorbitol using reducing agents like sodium borohydride.
Substitution: Substitution reactions where hydroxyl groups are replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Sodium borohydride is a common reducing agent used in the reduction of glucose.
Substitution: Reagents such as acetic anhydride and pyridine are used for acetylation reactions.
Major Products:
Oxidation: Gluconic acid, glucuronic acid.
Reduction: Sorbitol.
Substitution: Acetylated glucose derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: D-Glucose-13C,d1-2 is used in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of glucose and its derivatives. The labeled isotopes provide detailed information about the molecular structure and interactions.
Biology: In biological research, this compound is used to trace metabolic pathways and study glucose metabolism in cells and tissues. It helps in understanding the role of glucose in various biological processes.
Medicine: In medical research, this compound is used to study glucose utilization in different tissues, including the brain and muscles. It is also used in the development of diagnostic tools for metabolic disorders.
Industry: this compound is used in the food industry to study the metabolism of glucose in food products and its impact on human health. It is also used in the development of new food additives and supplements.
Wirkmechanismus
D-Glucose-13C,d1-2 exerts its effects by participating in metabolic pathways similar to natural glucose. The labeled isotopes allow researchers to track the movement and transformation of glucose within the body. The primary molecular targets include enzymes involved in glycolysis, gluconeogenesis, and the pentose phosphate pathway. By monitoring the labeled glucose, researchers can gain insights into the regulation and efficiency of these metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
D-Glucose-13C6: A fully labeled glucose molecule with six carbon-13 atoms.
D-Glucose-1-13C: Glucose labeled with carbon-13 at the first carbon position.
D-Glucose-2-13C: Glucose labeled with carbon-13 at the second carbon position.
D-Glucose-6-13C: Glucose labeled with carbon-13 at the sixth carbon position.
Uniqueness: D-Glucose-13C,d1-2 is unique due to the combination of carbon-13 and deuterium labeling. This dual labeling provides more detailed information about the metabolic fate of glucose compared to single isotope labeling. The presence of deuterium also allows for the study of hydrogen exchange reactions and the role of specific hydrogen atoms in metabolic processes.
Eigenschaften
Molekularformel |
C6H12O6 |
|---|---|
Molekulargewicht |
182.15 g/mol |
IUPAC-Name |
(2R,3S,4R,5R)-3-deuterio-2,3,4,5,6-pentahydroxy(113C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i1+1,5D |
InChI-Schlüssel |
GZCGUPFRVQAUEE-SJANLUJCSA-N |
Isomerische SMILES |
[2H][C@@]([C@H]([13CH]=O)O)([C@@H]([C@@H](CO)O)O)O |
Kanonische SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


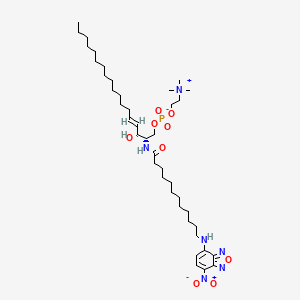
![9-[2-(3,4-dichlorophenyl)ethyl]-2-(3-hydroxyphenyl)-8-oxidanylidene-7~{H}-purine-6-carboxamide](/img/structure/B12407624.png)


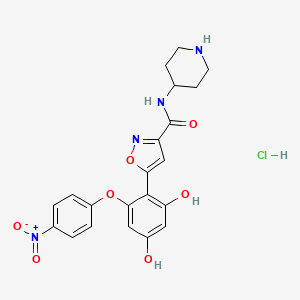
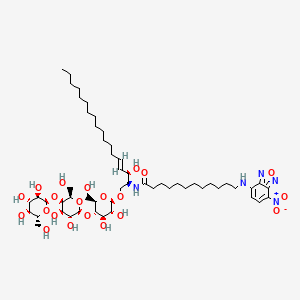
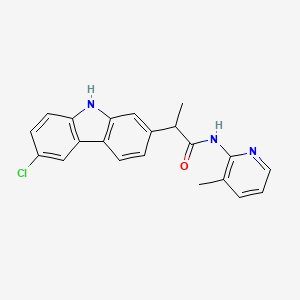
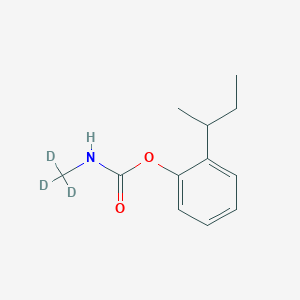
![N-{1-[1,1-di(pyridin-2-yl)ethyl]-6-(1-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-3-yl)-1H-indol-4-yl}ethanesulfonamide](/img/structure/B12407648.png)

![[(1S)-3-amino-1-(hexanoylamino)-3-oxopropyl]boronic acid](/img/structure/B12407659.png)
![(E)-3-[4-[(Z)-1-(4-boronophenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoic acid](/img/structure/B12407669.png)
